REACTION_CXSMILES
|
Cl.Br[CH2:3][CH:4](OCC)OCC.[O-]S([O-])(=O)=O.[Na+].[Na+].BrCC=O.[NH2:22][C:23]1[C:28]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:27][CH:26]=[CH:25][N:24]=1.C([O-])(O)=O.[Na+]>>[CH2:30]([O:29][C:28]1[C:23]2[N:24]([CH:3]=[CH:4][N:22]=2)[CH:25]=[CH:26][CH:27]=1)[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
three
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The pale yellow mixture was then cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
was filtered into a three neck 1000-mL round bottomed flask
|
Type
|
WASH
|
Details
|
the cake washed with ethanol (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The flask was then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at 70° C. for 1.0 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
CH2Cl2 was added to the residue at 0° C.
|
Type
|
ADDITION
|
Details
|
40% NaOH (30 mL) added to pH 10
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel (CombiFlash, Heptanes/EtOAc elution)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |